

Cilofexor (GS-9674): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: Cilofexor

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[Foster City, CA] – **Cilofexor** (GS-9674), a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist, has been the subject of extensive research and development for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Developed by Gilead Sciences, this molecule emerged from a program originally identified by Phenex Pharmaceuticals.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of **Cilofexor**.

Discovery and Rationale

Cilofexor was identified as a nonsteroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] FXR activation plays a crucial role in maintaining liver homeostasis, and its dysregulation is associated with the pathogenesis of various liver diseases. The therapeutic rationale for developing an FXR agonist lies in its potential to exert anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.

Mechanism of Action

Cilofexor is a potent, selective, and orally active agonist of FXR with an EC₅₀ of 43 nM. Its mechanism of action involves binding to and activating FXR, which is highly expressed in the liver and intestines. This activation initiates a cascade of transcriptional events that regulate genes involved in bile acid synthesis and transport.

A key downstream effect of intestinal FXR activation is the induction and release of fibroblast growth factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/ β -Klotho), leading to the suppression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in a reduction of the overall bile acid pool. Direct activation of FXR in hepatocytes also increases the expression of genes involved in bile acid efflux and reduces their uptake, further contributing to the mitigation of cholestasis.

Caption: Cilofexor's FXR-mediated signaling pathway.

Preclinical Development

In Vitro Studies

The potency of **Cilofexor** as an FXR agonist was established in in vitro assays. A common method to evaluate FXR agonism is a cell-based reporter assay, such as a luciferase reporter assay in Chinese Hamster Ovary (CHO) cells transfected with an FXR responsive element. In such assays, the luminescence generated is proportional to the activation of FXR by the test compound.

Experimental Protocol: In Vitro FXR Agonist Assay

- **Cell Culture:** CHO cells are transfected with a plasmid containing an FXR responsive luciferase reporter gene.
- **Compound Preparation:** **Cilofexor** is dissolved in a solvent like DMSO and then diluted in the cell culture medium to achieve the desired final concentrations.
- **Cell Treatment:** The transfected cells are incubated with varying concentrations of **Cilofexor** for a specified period (e.g., 22 hours).
- **Lysis and Luminescence Reading:** After incubation, the cells are lysed, and a luciferase detection reagent is added. The luminescence is then quantified using a microplate reader.
- **Data Analysis:** The potency (EC₅₀) is determined by plotting the luminescence signal against the compound concentration. Efficacy is often reported relative to a positive control like obeticholic acid (OCA).

Animal Studies

Cilofexor has been evaluated in various animal models of NASH and liver fibrosis to assess its efficacy and safety. A commonly used model is the induction of NASH in rats using a choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.

In a rat model of NASH, **Cilofexor** demonstrated dose-dependent anti-fibrotic effects. Treatment with 30 mg/kg of **Cilofexor** for 10 weeks resulted in significant reductions in hepatic hydroxyproline content, a marker of collagen deposition, and decreased expression of pro-fibrotic genes such as col1a1 and pdgfr- β . Furthermore, **Cilofexor** was shown to reduce portal pressure in these animals without negatively impacting systemic hemodynamics.

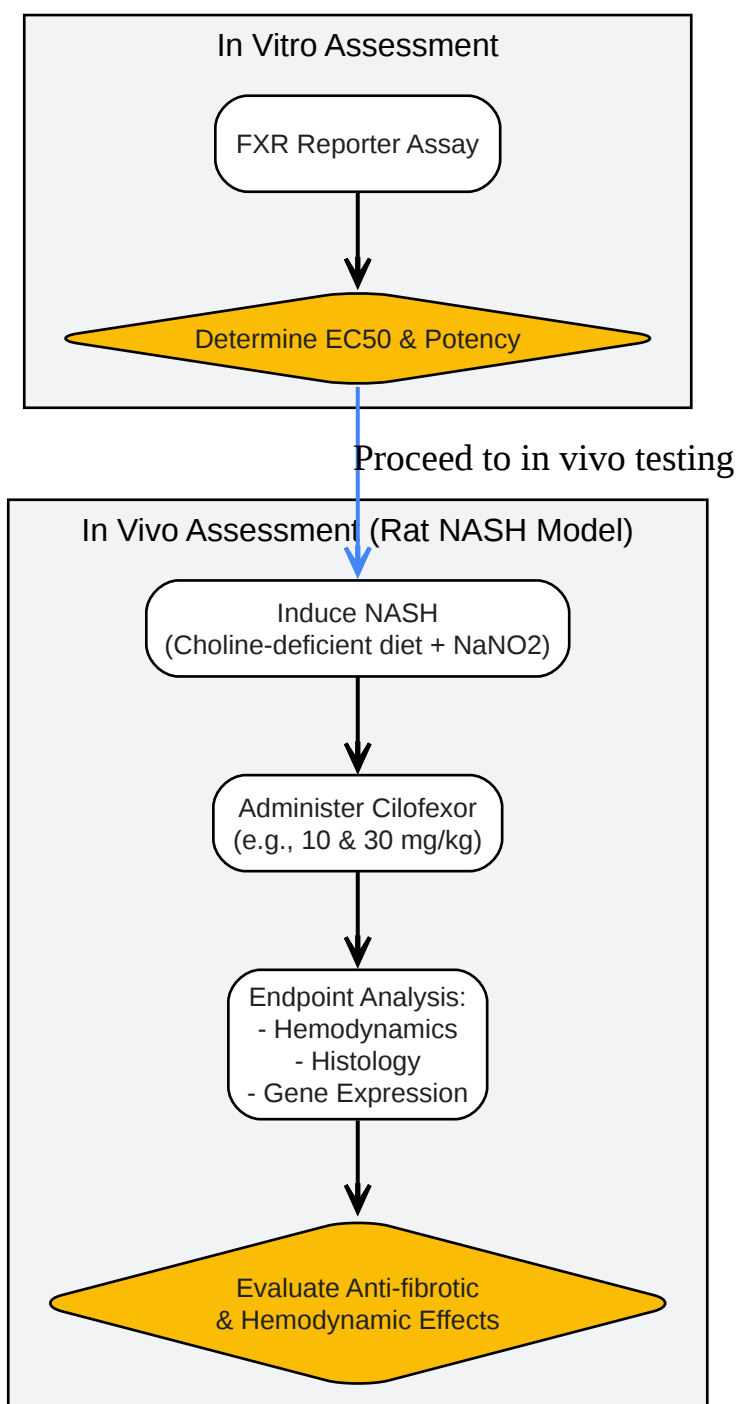
Table 1: Preclinical Efficacy of **Cilofexor** in a Rat NASH Model

Parameter	Cilofexor Dose (10 weeks)	Result
Hepatic Hydroxyproline Content	30 mg/kg	↓ 41%
col1a1 Gene Expression	30 mg/kg	↓ 37%
pdgfr- β Gene Expression	30 mg/kg	↓ 36%
Desmin Area (marker of HSC activation)	30 mg/kg	↓ 42%
Portal Pressure	30 mg/kg	↓ from 11.9 to 8.9 mmHg (p=0.020)
Picro-Sirius Red Area (Fibrosis)	10 mg/kg	↓ 41%
Picro-Sirius Red Area (Fibrosis)	30 mg/kg	↓ 69%

Experimental Protocol: Rat Model of NASH-induced Fibrosis

- Animal Model: Male Wistar rats are used.

- Induction of NASH: The rats are fed a choline-deficient high-fat diet and receive intraperitoneal injections of sodium nitrite. This regimen induces features of NASH, including steatosis, inflammation, and fibrosis.
- Treatment: **Cilofexor** is administered orally, once daily, at specified doses (e.g., 10 mg/kg and 30 mg/kg) for a duration of 10 to 14 weeks.
- Endpoint Analysis:
 - Hemodynamics: Portal and systemic hemodynamics are measured.
 - Histology: Liver tissue is collected for histological analysis, including Picro-Sirius Red staining for fibrosis and desmin staining for hepatic stellate cell activation.
 - Biochemical Analysis: Hepatic hydroxyproline content is quantified.
 - Gene Expression: RNA is extracted from liver and ileal tissues to measure the expression of FXR target genes (shp, cyp7a1, fgf15) and fibrosis-related genes (col1a1, pdgfr- β) using RT-PCR.



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Caption: Preclinical development workflow for **Cilofexor**.

Clinical Development

Cilofexor has been evaluated in multiple clinical trials for NASH and PSC, both as a monotherapy and in combination with other agents.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of **Cilofexor** (ranging from 10 to 300 mg). The results showed that **Cilofexor** was generally well-tolerated, with headache being the most common treatment-emergent adverse event. The administration of **Cilofexor** led to an increase in plasma FGF19 and a reduction in serum 7 α -hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, confirming its biological activity. These studies helped in the dose selection for subsequent Phase 2 trials.

Clinical Trials in NASH

In a Phase 2, randomized, placebo-controlled trial in patients with non-cirrhotic NASH, **Cilofexor** was administered at doses of 30 mg and 100 mg once daily for 24 weeks. The study demonstrated that **Cilofexor** was well-tolerated and led to significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids. However, significant changes in liver stiffness or Enhanced Liver Fibrosis (ELF) scores were not observed within the 24-week period. Pruritus (itching) was a notable adverse event, occurring more frequently in the 100 mg dose group.

Table 2: Key Efficacy Endpoints from Phase 2 NASH Trial (24 Weeks)

Parameter	Cilofexor 30 mg	Cilofexor 100 mg	Placebo
Reduction in Hepatic Steatosis	Significant	Significant	-
Reduction in Liver Biochemistry (GGT, C4)	Significant	Significant	-
Reduction in Serum Primary Bile Acids	Significant	Significant	-
Change in ELF Score	Not Significant	Not Significant	-
Change in Liver Stiffness	Not Significant	Not Significant	-
Incidence of Moderate to Severe Pruritus	4%	14%	4%

Cilofexor has also been studied in combination with other investigational drugs, such as the acetyl-CoA carboxylase (ACC) inhibitor firsocostat and the apoptosis signal-regulating kinase 1 (ASK1) inhibitor selonsertib, for patients with advanced fibrosis due to NASH. In a Phase 2b trial (ATLAS), the combination of **Cilofexor** and firsocostat showed improvements in NASH activity and suggested a potential anti-fibrotic effect.

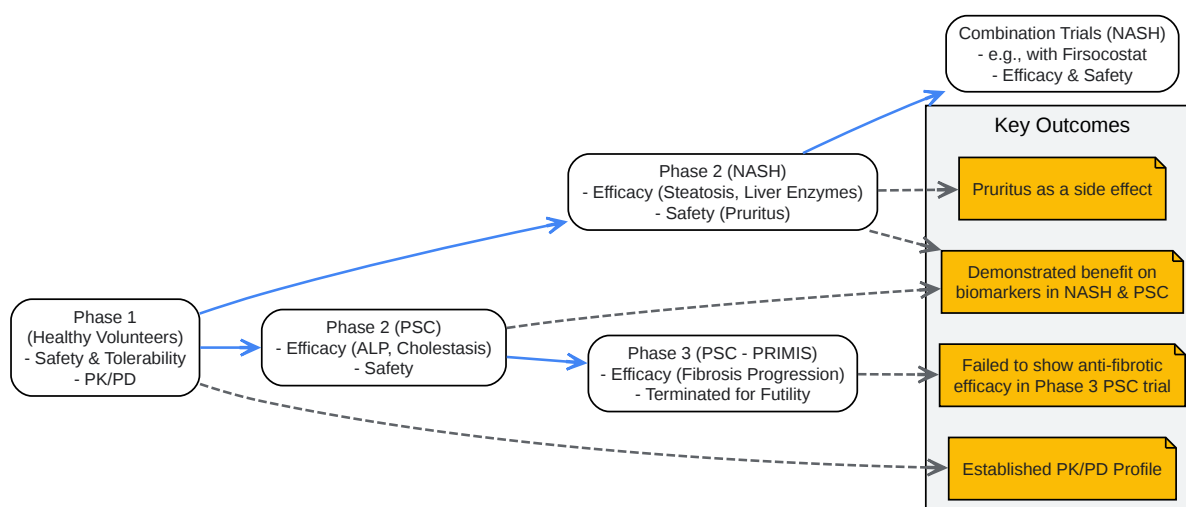
Clinical Trials in PSC

Cilofexor has also been investigated for the treatment of primary sclerosing cholangitis (PSC). In a Phase 2 study involving non-cirrhotic PSC patients, **Cilofexor** (30 mg and 100 mg daily for 12 weeks) led to significant, dose-dependent reductions in serum alkaline phosphatase (ALP) and other markers of cholestasis and liver injury. The treatment was generally well-tolerated, with rates of moderate to severe pruritus being comparable to or lower than placebo.

Table 3: Key Efficacy Endpoints from Phase 2 PSC Trial (12 Weeks)

Parameter	Cilofexor 30 mg	Cilofexor 100 mg	Placebo
Change in Serum ALP	Significant Reduction	Significant Reduction	-
Change in GGT, ALT, AST	Significant Reduction	Significant Reduction	-
Incidence of Grade 2 or 3 Pruritus	20%	14%	40%

However, the subsequent Phase 3 PRIMIS study, which aimed to evaluate the effect of **Cilofexor** on fibrosis progression in non-cirrhotic PSC patients, was terminated early. An interim futility analysis indicated that the study was unlikely to meet its primary endpoint of slowing fibrosis progression. Despite the lack of efficacy on this endpoint, no new safety concerns were identified. A post-hoc analysis did show that **Cilofexor** successfully engaged its target, as evidenced by reductions in bile acid concentrations.



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Caption: Overview of **Cilofexor**'s clinical development path.

Summary and Future Directions

Cilofexor is a well-characterized nonsteroidal FXR agonist that has demonstrated clear target engagement and beneficial effects on liver biochemistry and markers of cholestasis in both NASH and PSC. While it has shown promise in early to mid-stage clinical trials, the failure to demonstrate a significant anti-fibrotic effect in the Phase 3 PRIMIS trial for PSC highlights the challenges in translating improvements in biomarkers to histological benefits, particularly within the timeframe of clinical studies. The development of pruritus remains a class effect of FXR agonists that needs to be managed.

Ongoing research continues to explore the potential of **Cilofexor**, particularly in combination therapies for NASH, where targeting multiple pathogenic pathways may be necessary to achieve significant improvements in liver histology and clinical outcomes. The journey of **Cilofexor** provides valuable insights into the complexities of drug development for chronic liver diseases and underscores the importance of selecting appropriate endpoints and patient populations for future clinical trials in this field.

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